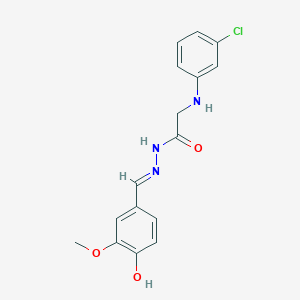![molecular formula C15H12BrN3O2S B11113393 N-(4-bromophenyl)-2-[(3-cyano-4-methyl-6-oxo-1H-pyridin-2-yl)sulfanyl]acetamide](/img/structure/B11113393.png)
N-(4-bromophenyl)-2-[(3-cyano-4-methyl-6-oxo-1H-pyridin-2-yl)sulfanyl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-BROMOPHENYL)-2-[(3-CYANO-4-METHYL-6-OXO-1,6-DIHYDRO-2-PYRIDINYL)SULFANYL]ACETAMIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a bromophenyl group, a cyano group, and a pyridinylsulfanyl moiety.
Métodos De Preparación
The synthesis of N-(4-BROMOPHENYL)-2-[(3-CYANO-4-METHYL-6-OXO-1,6-DIHYDRO-2-PYRIDINYL)SULFANYL]ACETAMIDE typically involves multiple steps, including the formation of intermediate compounds. The reaction conditions often require specific reagents and catalysts to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve optimizing these synthetic routes to scale up the process while maintaining efficiency and cost-effectiveness.
Análisis De Reacciones Químicas
N-(4-BROMOPHENYL)-2-[(3-CYANO-4-METHYL-6-OXO-1,6-DIHYDRO-2-PYRIDINYL)SULFANYL]ACETAMIDE undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another, often using specific reagents and conditions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
Chemistry: It can be used as a building block for synthesizing more complex molecules.
Biology: It may have potential as a biochemical probe or tool for studying biological processes.
Medicine: It could be investigated for its potential therapeutic effects or as a lead compound for drug development.
Industry: It may have applications in the development of new materials or chemical processes.
Mecanismo De Acción
The mechanism by which N-(4-BROMOPHENYL)-2-[(3-CYANO-4-METHYL-6-OXO-1,6-DIHYDRO-2-PYRIDINYL)SULFANYL]ACETAMIDE exerts its effects involves interactions with specific molecular targets and pathways. These interactions can lead to changes in biological activity or chemical reactivity, depending on the context in which the compound is used.
Comparación Con Compuestos Similares
N-(4-BROMOPHENYL)-2-[(3-CYANO-4-METHYL-6-OXO-1,6-DIHYDRO-2-PYRIDINYL)SULFANYL]ACETAMIDE can be compared with other similar compounds, such as:
- N-(3-BROMOPHENYL)-4-METHYLBENZAMIDE
- N-(4-BROMOPHENYL)-2-[(3-CYANO-4-METHYL-6-OXO-1,6-DIHYDRO-2-PYRIDINYL)SULFANYL]ACETAMIDE These compounds share structural similarities but may differ in their chemical properties, reactivity, and applications. The unique features of N-(4-BROMOPHENYL)-2-[(3-CYANO-4-METHYL-6-OXO-1,6-DIHYDRO-2-PYRIDINYL)SULFANYL]ACETAMIDE make it a valuable compound for further research and development.
Propiedades
Fórmula molecular |
C15H12BrN3O2S |
|---|---|
Peso molecular |
378.2 g/mol |
Nombre IUPAC |
N-(4-bromophenyl)-2-[(3-cyano-4-methyl-6-oxo-1H-pyridin-2-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C15H12BrN3O2S/c1-9-6-13(20)19-15(12(9)7-17)22-8-14(21)18-11-4-2-10(16)3-5-11/h2-6H,8H2,1H3,(H,18,21)(H,19,20) |
Clave InChI |
GJQRWYHEWWJLLL-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=O)NC(=C1C#N)SCC(=O)NC2=CC=C(C=C2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(E)-{[2-(4-tert-butylphenyl)-1,3-benzoxazol-5-yl]imino}methyl]-6-fluorophenol](/img/structure/B11113326.png)
![ethyl 4-{[(3E)-3-{2-[(4-methoxyphenoxy)acetyl]hydrazinylidene}butanoyl]amino}benzoate](/img/structure/B11113333.png)
![N-(3,4-dimethylphenyl)-4-({(E)-[1-(3,4-dimethylphenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}amino)benzenesulfonamide](/img/structure/B11113334.png)
![(1S,2S,3aR)-7-chloro-1-[(4-methylphenyl)carbonyl]-2-(naphthalen-1-yl)-1,2-dihydropyrrolo[1,2-a]quinoline-3,3(3aH)-dicarbonitrile](/img/structure/B11113337.png)
![N'-[(E)-(2,4-dichlorophenyl)methylidene]-3,4,5-trimethoxybenzohydrazide](/img/structure/B11113351.png)

![1-(4-bromophenyl)-2,5-dioxopyrrolidin-3-yl (2E)-2-[4-(dimethylamino)benzylidene]hydrazinecarbimidothioate](/img/structure/B11113367.png)
![1,1'-[Oxybis(benzene-4,1-diyliminomethanediyl)]dipyrrolidine-2,5-dione](/img/structure/B11113373.png)


![N-[2-(4-methoxyphenyl)ethyl]-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide](/img/structure/B11113387.png)
![2-[4-(benzyloxy)phenoxy]-N'-[(E)-(3-chlorophenyl)methylidene]acetohydrazide](/img/structure/B11113397.png)
![2-fluoro-N-(4-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)benzamide](/img/structure/B11113402.png)
![N-[1-(2,4-dimethylphenyl)ethyl]-2,1,3-benzoxadiazole-4-sulfonamide](/img/structure/B11113409.png)
